Hidrosmin (CAS 80604-68-8) is a semi-synthetic bioflavonoid engineered specifically to overcome the severe physical limitations of its parent compound, diosmin. Chemically, it is a standardized mixture of hydroxyethylated diosmin derivatives—primarily 5-O-(2-hydroxyethyl)diosmin, 3'-O-(2-hydroxyethyl)diosmin, and 5,3'-di-O-(2-hydroxyethyl)diosmin. From a procurement and formulation standpoint, hidrosmin's defining characteristic is its high aqueous solubility, which fundamentally shifts its processability compared to native citrus flavonoids. Exhibiting an average apparent density of 0.30–0.60 g/mL and a tapped density of 0.50–0.70 g/mL, this highly soluble active pharmaceutical ingredient (API) is designed for advanced oral, topical, and liquid formulations where rapid dissolution and high bioavailability are required [1].
A common procurement error is attempting to substitute hidrosmin with native diosmin to reduce raw material costs. This substitution fails because native diosmin is practically insoluble in water, requiring expensive and energy-intensive mechanical micronization (e.g., Micronized Purified Flavonoid Fraction, MPFF) just to achieve baseline gastrointestinal absorption. Even when micronized, diosmin cannot be readily formulated into aqueous injectables, high-concentration liquid solutions, or transparent topical gels. Hidrosmin’s hydroxyethyl modification disrupts the extensive intermolecular hydrogen bonding lattice of the parent flavonoid, granting inherent water solubility. This allows hidrosmin to bypass mechanical micronization entirely, enabling direct integration into aqueous matrices and requiring entirely different excipient strategies—such as hydrophobic lipid matrices rather than hydrophilic polymers—for controlled-release applications [1].
Hidrosmin demonstrates profound water solubility compared to its parent compound, diosmin. While native diosmin is practically insoluble in water, hidrosmin's hydroxyethyl groups allow for rapid aqueous dissolution. This solubility profile is so pronounced that it uniquely requires hydrophobic modified-release agents (e.g., glyceryl behenate or hydrogenated cottonseed oil) rather than standard hydrophilic polymers when engineering controlled-release tablets, as standard hydrophilic matrices fail to retard its rapid dissolution [1].
| Evidence Dimension | Aqueous dissolution and release kinetics |
| Target Compound Data | Highly water-soluble; requires hydrophobic excipients for modified release. |
| Comparator Or Baseline | Diosmin (Water-insoluble; requires mechanical micronization for baseline absorption). |
| Quantified Difference | Fundamental phase shift from water-insoluble (diosmin) to highly water-soluble (hidrosmin), reversing standard excipient requirements. |
| Conditions | In vitro dissolution profiling for oral solid dosage forms. |
Buyers formulating liquid, gel, or controlled-release flavonoid products must select hidrosmin to bypass the mechanical processing costs and bioavailability bottlenecks inherent to native diosmin.
The industrial synthesis of hidrosmin from diosmin via hydroxyethylation demonstrates high conversion efficiency that is highly dependent on the reaction medium. When utilizing methanol under compressive reaction conditions (0.45–0.50 MPa), the bulk synthesis yields 85-95% hidrosmin with a final HPLC purity exceeding 85% prior to further refinement. In contrast, atmospheric synthesis in an aqueous medium yields 75-85% [1].
| Evidence Dimension | Crude synthesis yield by solvent medium |
| Target Compound Data | 85-95% yield in methanol (compressive). |
| Comparator Or Baseline | Aqueous atmospheric synthesis baseline (75-85% yield). |
| Quantified Difference | 10% absolute yield improvement when shifting from aqueous to methanolic compressive synthesis. |
| Conditions | Industrial hydroxyethylation of diosmin using ethylene oxide or ethylene chlorohydrin. |
Procurement teams sourcing raw hidrosmin or evaluating toll-manufacturing routes can use these yield benchmarks to assess supplier efficiency and cost-structure viability.
The enhanced aqueous solubility of hidrosmin translates directly to superior pharmacokinetic performance compared to native diosmin. Formulation patents and comparative pharmacological assessments indicate that hidrosmin is approximately twice as potent as un-modified diosmin in standard therapeutic contexts. This allows for lower active pharmaceutical ingredient (API) loading per dose while achieving equivalent or superior plasma concentration peaks [1].
| Evidence Dimension | Relative pharmacological potency |
| Target Compound Data | 2x potency relative to baseline. |
| Comparator Or Baseline | Native Diosmin (1x potency). |
| Quantified Difference | 100% increase in relative potency due to enhanced solubility and absorption. |
| Conditions | Oral administration and systemic absorption models. |
A 2x potency multiplier allows formulators to reduce capsule/tablet size or API cost per dose, directly impacting the unit economics of the final product.
Hidrosmin is the required choice for developing liquid oral solutions, transparent topical gels, and injectable phlebotonics where the profound water-insolubility of native diosmin prevents formulation. Its inherent solubility eliminates the need for complex suspension stabilizers or micronization equipment [1].
Because hidrosmin dissolves rapidly in aqueous environments, it is uniquely suited for advanced once-daily tablet formulations that utilize hydrophobic lipid matrices (e.g., glyceryl behenate). This allows manufacturers to engineer precise, sustained-release profiles that are impossible to achieve with standard hydrophilic APIs [1].
For product lines where reducing the physical pill burden is a commercial priority, hidrosmin's 2x relative potency compared to diosmin allows formulators to cut the API volume in half while maintaining equivalent pharmacokinetic delivery, enabling smaller capsules or multi-ingredient combination products [1].